Unraveling the Multifaceted Mechanism of Action of Liensinine Perchlorate: A Technical Guide
Unraveling the Multifaceted Mechanism of Action of Liensinine Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus plant), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of action of liensinine perchlorate, the salt form of liensinine. It elucidates the compound's intricate interactions with key cellular signaling pathways, its role in modulating critical cellular processes such as apoptosis and autophagy, and its therapeutic potential in various disease contexts, including cancer and cardiovascular disorders. This document synthesizes current research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex signaling cascades to offer a comprehensive resource for the scientific community.
Introduction to Liensinine Perchlorate
Liensinine perchlorate is a well-characterized alkaloid with a wide spectrum of biological effects, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation properties.[1][3] Its therapeutic potential is underscored by numerous studies demonstrating its efficacy in preclinical models of various diseases. A significant body of research has focused on its anti-cancer properties, with demonstrated activity against breast cancer, osteosarcoma, gastric cancer, colorectal cancer, and non-small-cell lung cancer.[4][5][6][7][8] Furthermore, liensinine has shown promise in cardiovascular protection and neuroprotection.[9][10][11] The perchlorate salt form is often utilized in research settings. It is important to note that the perchlorate ion itself can interfere with iodide uptake by the thyroid gland, which could have implications for in vivo studies.[12]
Core Mechanisms of Action
The pharmacological effects of liensinine perchlorate are attributed to its ability to modulate multiple, often interconnected, cellular signaling pathways and processes. The following sections detail these core mechanisms.
Inhibition of Autophagy
A primary and well-documented mechanism of liensinine is the inhibition of late-stage autophagy.[1][13] Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. While crucial for cellular homeostasis, it can also promote the survival of cancer cells. Liensinine acts as an autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][13] This disruption of the autophagic flux leads to the accumulation of autophagosomes and cellular dysfunction, particularly in cancer cells that rely on autophagy for survival.
Modulation of Cancer-Related Signaling Pathways
Liensinine exerts its anti-cancer effects by targeting several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Liensinine has been shown to synergistically inhibit breast cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT signaling pathway.[4] In gastric cancer cells, liensinine was found to significantly reduce the expression of phosphorylated AKT (P-AKT) and phosphorylated PI3K (P-PI3K), leading to the induction of apoptosis.[6] This inhibition of the PI3K/AKT pathway is often linked to the generation of reactive oxygen species (ROS).[6]
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cell proliferation and apoptosis, and its constitutive activation is observed in various cancers. In osteosarcoma cells, liensinine treatment leads to the suppression of the JAK2/STAT3 pathway, which is mediated by the production of ROS.[5] The antioxidant N-acetyl cysteine (NAC) was able to reverse the liensinine-induced downregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), confirming the role of oxidative stress in this mechanism.[5]
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is implicated in both cancer and cardiovascular diseases. In the context of myocardial infarction, liensinine has been shown to protect against ischemic injury by inhibiting the aberrant activation of the Wnt/β-catenin pathway.[14][15][16] This inhibition helps to prevent excessive inflammatory responses and protect cardiomyocytes from oxidative stress-induced damage.[16]
References
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- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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- 13. selleckchem.com [selleckchem.com]
- 14. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liensinine prevents ischemic injury following myocardial infarction via inhibition of Wnt/β‑catenin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
